

5-Chloro-2,3-difluoropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2,3-difluoropyridine

Cat. No.: B143520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **5-Chloro-2,3-difluoropyridine**, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This document covers its chemical structure, nomenclature, physicochemical properties, and common synthetic routes, presenting data in a clear and accessible format for scientific professionals.

Chemical Structure and IUPAC Name

5-Chloro-2,3-difluoropyridine is a halogenated pyridine derivative. Its structure consists of a pyridine ring substituted with one chlorine atom at the 5-position and two fluorine atoms at the 2- and 3-positions.

The internationally recognized IUPAC name for this compound is **5-chloro-2,3-difluoropyridine**^[1]. It is also commonly referred to as 2,3-Difluoro-5-chloropyridine^{[1][2]}.

Below is a diagram illustrating the logical relationship of the atoms in the molecule.

Caption: Atomic arrangement in **5-Chloro-2,3-difluoropyridine**.

Physicochemical Properties

This section summarizes the key physical and chemical properties of **5-Chloro-2,3-difluoropyridine**, essential for its handling, application, and process development.

Property	Value	Source(s)
Molecular Formula	C5H2ClF2N	[1][2][3][4]
Molecular Weight	149.53 g/mol	[2][3]
CAS Registry Number	89402-43-7	[1][2][3][4][5]
Appearance	Colorless transparent liquid or white to off-white crystalline powder	[3][6][7]
Boiling Point	135 °C	[5][6][8]
Density	1.442 g/cm ³ at 25 °C	[5][8]
Refractive Index	1.4738	[5][6][8]
Melting Point	45-48 °C	[3]
Solubility	Soluble in DMSO, ethanol, and chlorinated solvents.	[3]

Synthesis Protocols

5-Chloro-2,3-difluoropyridine is primarily synthesized from 2,3,5-trichloropyridine through a halogen exchange (Halex) reaction. Various methods and catalysts have been developed to optimize this process, aiming for high yield and purity.

General Synthetic Pathway

The core of the synthesis involves the substitution of chlorine atoms at positions 2 and 3 of the pyridine ring with fluorine atoms. This is typically achieved using a fluoride salt as the fluorinating agent.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **5-Chloro-2,3-difluoropyridine**.

Experimental Protocol: Fluorination of 2,3,5-Trichloropyridine

This protocol is a representative example of the synthesis of **5-Chloro-2,3-difluoropyridine**.

Materials:

- 2,3,5-Trichloropyridine
- Potassium Fluoride (KF)
- Dimethyl Sulfoxide (DMSO)
- Sulfolane
- Phase Transfer Catalyst (e.g., Tetraphenylphosphonium Bromide or 18-crown-6)

Procedure:

- Solvent Preparation: In a reaction vessel, a mixture of sulfolane and dimethyl sulfoxide is dehydrated under reduced pressure at an elevated temperature.[5]
- Reactant Addition: To the dried solvent, 2,3,5-trichloropyridine, potassium fluoride, and a phase transfer catalyst are added.[5][9]
- Reaction: The reaction mixture is heated to a specific temperature range (e.g., 180-210 °C) and maintained for several hours under an inert atmosphere.[9] The progress of the reaction can be monitored by gas chromatography.[5]
- Product Isolation: Upon completion, the reaction mixture is distilled under reduced pressure to remove the solvent and isolate the crude product.[10]
- Purification: The crude product is further purified by high vacuum distillation to obtain **5-Chloro-2,3-difluoropyridine** with high purity.[10]

One patented method specifies heating 2,3,5-trichloropyridine with potassium fluoride in a mixture of sulfolane and DMSO, using 18-crown-6 as a catalyst, at 200°C for approximately 3 hours, achieving a yield of 90% with a purity of 96.8%.^[5] Another approach utilizes tetraphenylphosphonium bromide as a phase transfer catalyst in an organic solvent, with reaction temperatures between 180-210°C, to achieve a high yield of the final product.^[9]

Applications in Research and Development

5-Chloro-2,3-difluoropyridine serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.^[3] Its primary application is as a key intermediate in the production of herbicides, such as clodinafop-propargyl.^{[2][11]} The presence of the fluorine atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredients. The regioselectivity in substitution reactions and its stability under acidic conditions make it a versatile reagent in organic synthesis.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP) [agrochemicals.com.cn]
- 3. nbinfo.com [nbinfo.com]
- 4. Synthonix, Inc > 89402-43-7 | 5-Chloro-2,3-difluoropyridine [synthonix.com]
- 5. 5-Chloro-2,3-difluoropyridine | 89402-43-7 [chemicalbook.com]
- 6. 5-chloro-2,3-difluoropyridine - Chang Zhou Ai Teng International Trade Co., Ltd [aitengchem.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. parchem.com [parchem.com]
- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Chloro-2,3-difluoropyridine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143520#5-chloro-2-3-difluoropyridine-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com